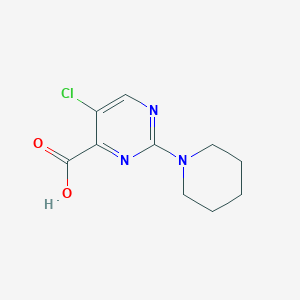

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .

Mode of Action

Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization . This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.

Biochemical Pathways

Given the potential target of tubulin, it could impact the microtubule dynamics within cells, affecting processes such as cell division and intracellular transport .

Result of Action

The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature . .

Activité Biologique

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS Number: 329268-90-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, which are summarized below based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.68 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(O)C1=NC(N2CCCCC2)=NC=C1Cl

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines. The compound has shown significant cytotoxicity in several assays:

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.87 - 12.91 | Better than 5-Fluorouracil |

| MDA-MB-231 | 1.75 - 9.46 | Better than 5-Fluorouracil |

In these studies, the compound demonstrated a higher selectivity index compared to traditional chemotherapeutics, suggesting a potentially safer therapeutic profile . Furthermore, it induced apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- EGFR Inhibition : The compound has been noted to significantly inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

- Apoptosis Induction : Enhanced levels of caspase 9 were observed in treated samples, indicating that it promotes apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable profile:

- Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.

- Oral Bioavailability : Estimated at 31.8% following oral dosing, indicating reasonable absorption and systemic availability .

Toxicity Profile

Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a promising safety margin for further development as a therapeutic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF-7 and MDA-MB-231 Cells : This study focused on the cytotoxic effects and mechanism of action, demonstrating significant growth inhibition compared to standard treatments like 5-Fluorouracil .

- In Vivo Studies : Research involving animal models indicated no adverse effects at high doses, supporting its potential use in clinical settings .

- Comparative Analysis with Other Pyrimidine Derivatives : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of biological activity, emphasizing the importance of specific substitutions in enhancing efficacy against cancer cells .

Applications De Recherche Scientifique

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 5-position, a pyrrolidine ring at the 2-position, and a carboxylic acid group at the 4-position. It has a molecular weight of 227.65 g/mol and the molecular formula C₉H₁₀ClN₃O₂.

Preparation Methods

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves these steps:

- Formation of the Pyrimidine Ring The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

- Introduction of the Pyrrolidine Ring The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group at the 2-position of the pyrimidine ring.

- Carboxylation The carboxylic acid group can be introduced through carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Various synthetic routes can be employed to prepare 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, and these methods allow for structural modifications that can lead to derivatives with enhanced properties.

Applications in Scientific Research

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has various scientific research applications:

- Medicinal Chemistry It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. The pyrrolidine moiety in 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid serves as a versatile scaffold for designing novel compounds.

- Biological Studies The compound is used in biological assays to study its effects on cellular processes and molecular targets.

- Chemical Synthesis It is employed as a building block in the synthesis of more complex heterocyclic compounds.

- Industrial Applications The compound is used in the development of agrochemicals and other industrial chemicals.

Specific Research Areas

- Inhibition of Prolyl-4-Hydroxylase This compound has been investigated for its inhibitory activity against prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which plays a crucial role in fibrosis, wound healing, and tissue repair. Inhibition of prolyl-4-hydroxylase may have therapeutic implications for fibrotic diseases.

- RORγt Inhibition Researchers have explored 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a scaffold for designing RORγt inhibitors. RORγt is a transcription factor involved in immune responses and autoimmune diseases, and some derivatives exhibit promising RORγt inhibition, potentially impacting autoimmune conditions.

- Antioxidant and Anticholinergic Properties Derivatives of this compound have been evaluated for antioxidant and anticholinergic properties, with specific derivatives potentially showing antioxidant effects or modulating cholinergic pathways.

- Enzyme Interactions Researchers investigate the compound’s interactions with enzymes, including prolyl-4-hydroxylase, through enzyme assays, crystallography, and computational modeling to gain insights into enzyme inhibition mechanisms and potential therapeutic applications.

- Protein Binding Researchers use 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a ligand to study protein binding sites, using X-ray crystallography, NMR spectroscopy, or computational docking to understand ligand–protein interactions for drug design and optimization.

Propriétés

IUPAC Name |

5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXMJFAGUNZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.